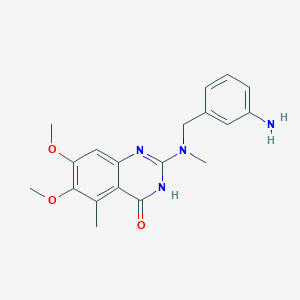
4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide consists of a thiadiazole ring attached to an isonicotinamide moiety, which imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide typically involves the reaction of isonicotinic acid hydrazide with thiocarbonyl compounds. One common method involves the cyclization of isonicotinic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for N-(1,3,4-Thiadiazol-2-yl)isonicotinamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, sulfones, and other heterocyclic compounds.
科学的研究の応用
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide has been extensively studied for its scientific research applications, including:
作用機序
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing DNA damage . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .
類似化合物との比較
N-(1,3,4-Thiadiazol-2-yl)isonicotinamide can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: Exhibits significant anti-inflammatory and antimicrobial properties.
TGN-020: An inhibitor of Aquaporin 4 (AQP4), used in neurological research.
The uniqueness of N-(1,3,4-Thiadiazol-2-yl)isonicotinamide lies in its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
51988-00-2 |
|---|---|
分子式 |
C8H6N4OS |
分子量 |
206.23 g/mol |
IUPAC名 |
N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) |
InChIキー |
GPHIIJFSNURPGL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)NC2=NN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


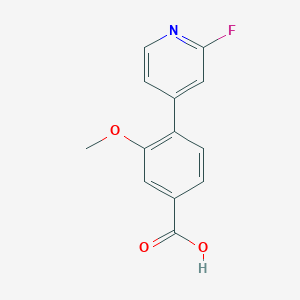
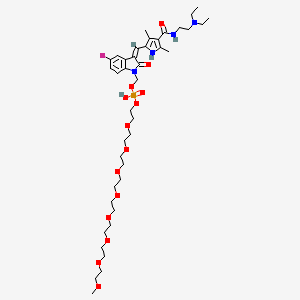
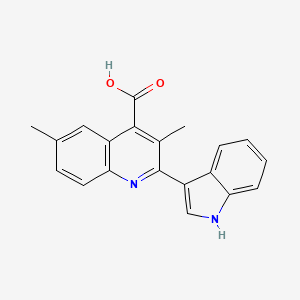
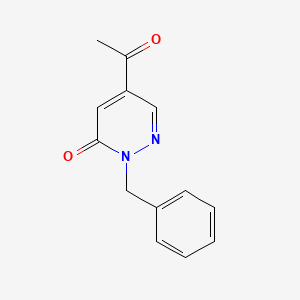
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
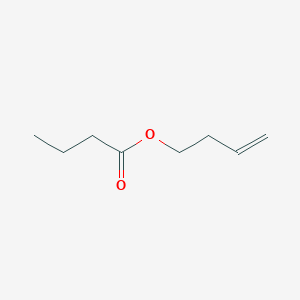
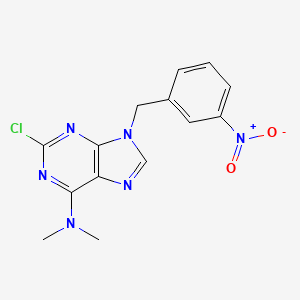
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)

![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
